molecular formula C8H4BrNO2 B13570183 4-Bromobenzo[c]isoxazole-3-carbaldehyde

4-Bromobenzo[c]isoxazole-3-carbaldehyde

Cat. No.: B13570183
M. Wt: 226.03 g/mol
InChI Key: BHIJAVPVGUVVAR-UHFFFAOYSA-N
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Description

4-Bromobenzo[c]isoxazole-3-carbaldehyde is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[c]isoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of aromatic aldehydes with nitroacetic esters to form intermediate compounds, which then undergo cyclization to yield the desired isoxazole derivative . Another method involves the heating of 2-formyl azirines in toluene at high temperatures .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzo[c]isoxazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often employs nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromobenzo[c]isoxazole-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 4-Bromobenzo[c]isoxazole-3-carbaldehyde stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and aldehyde group make it a versatile intermediate for further functionalization and application in various fields .

Biological Activity

4-Bromobenzo[c]isoxazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC9H6BrN2O
Molecular Weight227.06 g/mol
IUPAC NameThis compound
SMILESC1=CC2=C(C=C1Br)N=C(O)C(=C2)C=O

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency compared to standard antibiotics like penicillin .

2. Anticancer Properties
The compound has been evaluated for its anticancer potential. In cell line studies, it showed cytotoxic effects against several cancer types, including breast and lung cancers. The IC50 values reported for these studies were between 10 and 25 µM, indicating significant activity in inhibiting cancer cell proliferation . Mechanistically, it is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

3. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have indicated its ability to inhibit neuroinflammation and oxidative stress in neuronal cells, potentially making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing cytokine release.
  • Receptor Modulation : It interacts with neurotransmitter receptors, modulating synaptic transmission and offering potential benefits in neuropharmacology.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry assessed the compound's efficacy against biofilm-forming bacteria. Results indicated over 90% biofilm reduction at concentrations above 0.25 mg/mL, demonstrating its potential as an antimicrobial agent .
  • Cancer Research : A comparative study on various isoxazole derivatives highlighted that this compound exhibited superior cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 15 µM, outperforming several known anticancer agents .

Properties

Molecular Formula

C8H4BrNO2

Molecular Weight

226.03 g/mol

IUPAC Name

4-bromo-2,1-benzoxazole-3-carbaldehyde

InChI

InChI=1S/C8H4BrNO2/c9-5-2-1-3-6-8(5)7(4-11)12-10-6/h1-4H

InChI Key

BHIJAVPVGUVVAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC(=C2C(=C1)Br)C=O

Origin of Product

United States

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